Welcome to the BenchChem Online Store!
molecular formula C11H22N2O2 B1453955 tert-Butyl (6-methylpiperidin-3-yl)carbamate CAS No. 1150618-39-5

tert-Butyl (6-methylpiperidin-3-yl)carbamate

Cat. No. B1453955
M. Wt: 214.3 g/mol
InChI Key: NNMBHCRWGGSRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08710076B2

Procedure details

A stainless steel autoclave was charged with a solution of the t-butyl-(6-methylpyridin-3-yl)carbamate (6.2 g, 3.12 mmol) in MeOH (100 mL) and treated with 5 wt % Rhodium on alumina (3.06 g, 0.312 mmol). The vessel was evacuated and back-filled with N2 three times. Next, it was evacuated, and then back-filled with H2 to a pressure of 500 psi, and stirred vigorously at room temperature for 2 days. The vessel was depressurized, the mixture was filtered though Celite®, and the filter cake was washed with EtOAc (300 mL). The filtrate was concentrated in vacuo to a tan oil, which was sufficiently pure to use in the subsequent step without further purification (5.4 g, 85% yield, dr=2:1). Data for G-2 (major diastereomer): 1H NMR (500 MHz, CDCl3) δ 5.46 (br s, 1H), 3.71 (br s, 1H), 2.91 (dt, J 12.0, 2.3 Hz, 1H), 2.79 (d, J=10.7 Hz, 1H), 2.57-2.63 (m, 1H), 1.79 (d, J=13.4 Hz, 1H), 1.40-1.61 (m, 3H), 1.42 (s, 9H), 1.10-1.25 (m, 1H); 1.03 (d, J=5.9 Hz, 3H). Data for G-2 (minor diastereomer): 1H NMR (500 MHz, CDCl3) δ 4.38 (br s, 1H), 3.40 (br s, 1H), 3.25 (ddd, J=11.7, 4.2, 2.0 Hz, 1H), 2.50-2.59 (m, 1H), 2.33 (t, J=11.2 Hz, 1H), 1.68 (d, J=9.5 Hz, 1H), 1.40-1.61 (m, 3H), 1.40 (s, 9H), 1.10-1.25 (m, 1H); 1.04 (d, J=6.1 Hz, 3H).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Rh]>[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.06 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with N2 three times
CUSTOM
Type
CUSTOM
Details
Next, it was evacuated
ADDITION
Type
ADDITION
Details
back-filled with H2 to a pressure of 500 psi
FILTRATION
Type
FILTRATION
Details
the mixture was filtered though Celite®
WASH
Type
WASH
Details
the filter cake was washed with EtOAc (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a tan oil, which
CUSTOM
Type
CUSTOM
Details
to use in the subsequent step without further purification (5.4 g, 85% yield, dr=2:1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(C)(C)(C)OC(NC1CNC(CC1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.